molecular formula C9H11ClFNO B13090696 2-(1-Aminopropyl)-6-chloro-4-fluorophenol

2-(1-Aminopropyl)-6-chloro-4-fluorophenol

Cat. No.: B13090696
M. Wt: 203.64 g/mol
InChI Key: WBJSIBQGJTVALL-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)-6-chloro-4-fluorophenol is an organic compound that features a phenol group substituted with an aminopropyl chain, a chlorine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-6-chloro-4-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative that has chlorine and fluorine substituents at the 6 and 4 positions, respectively.

    Aminopropylation: The phenol derivative undergoes a nucleophilic substitution reaction with 1-aminopropane. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol group and facilitate the nucleophilic attack.

    Reaction Conditions: The reaction is usually performed in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-6-chloro-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminopropyl chain can be reduced to form primary amines or other reduced products.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like sulfuric acid (H2SO4) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

2-(1-Aminopropyl)-6-chloro-4-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate the effects of aminopropyl groups on biological systems and their interactions with proteins and enzymes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-6-chloro-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminopropyl)-4-chlorophenol: Similar structure but lacks the fluorine atom.

    2-(1-Aminopropyl)-6-fluorophenol: Similar structure but lacks the chlorine atom.

    2-(1-Aminopropyl)-4,6-dichlorophenol: Contains an additional chlorine atom.

Uniqueness

2-(1-Aminopropyl)-6-chloro-4-fluorophenol is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its interactions with molecular targets and improve its efficacy in various applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

2-(1-aminopropyl)-6-chloro-4-fluorophenol

InChI

InChI=1S/C9H11ClFNO/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,8,13H,2,12H2,1H3

InChI Key

WBJSIBQGJTVALL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC(=C1)F)Cl)O)N

Origin of Product

United States

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